- Catalytic Decarboxylative Radical Sulfinylation, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

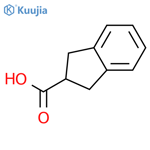

Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

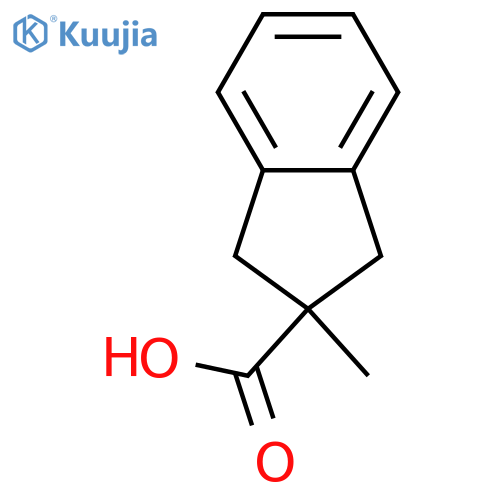

91142-58-4 structure

Nom du produit:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Numéro CAS:91142-58-4

Le MF:C11H12O2

Mégawatts:176.211783409119

MDL:MFCD16658798

CID:2182309

PubChem ID:15338842

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Methyl-indan-2-carboxylic acid

- 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)

- 2-Indancarboxylic acid, 2-methyl- (7CI)

- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid

- 2-Methylindane-2-carboxylic acid

- MFCD16658798

- Z1259317000

- DB-282059

- 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid

- 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID

- CS-0236269

- AKOS014742863

- 91142-58-4

- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol

- SCHEMBL1786936

- EN300-1699582

- VWCCBMWZNOWFDT-UHFFFAOYSA-N

- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid

- DB-261496

- 1342561-92-5

- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

-

- MDL: MFCD16658798

- Piscine à noyau: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)

- La clé Inchi: VWCCBMWZNOWFDT-UHFFFAOYSA-N

- Sourire: O=C(C1(CC2C(=CC=CC=2)C1)C)O

Propriétés calculées

- Qualité précise: 176.083729621g/mol

- Masse isotopique unique: 176.083729621g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 1

- Complexité: 208

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.1

- Surface topologique des pôles: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1699582-1.0g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 1.0g |

$449.0 | 2025-02-20 | |

| Enamine | EN300-1699582-0.5g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.5g |

$351.0 | 2025-02-20 | |

| Enamine | EN300-1699582-0.1g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.1g |

$155.0 | 2025-02-20 | |

| Enamine | EN300-1699582-5.0g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 5.0g |

$1780.0 | 2025-02-20 | |

| TRC | M313733-100mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Alichem | A079000161-1g |

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95% | 1g |

$364.14 | 2023-08-31 | |

| Enamine | EN300-1699582-0.05g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.05g |

$105.0 | 2025-02-20 | |

| Enamine | EN300-1699582-2.5g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 2.5g |

$948.0 | 2025-02-20 | |

| 1PlusChem | 1P00H3I4-50mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 95% | 50mg |

$186.00 | 2024-04-20 | |

| Aaron | AR00H3QG-500mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 95% | 500mg |

$508.00 | 2025-01-24 |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < 0 °C; 45 min, < 0 °C

1.2 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

Méthode de production 2

Conditions de réaction

Référence

- Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Méthode de production 3

Conditions de réaction

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C

1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ; 8 h, 1 atm, rt

Référence

- Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Méthode de production 5

Conditions de réaction

Référence

- Substituted imidazole derivatives and their use, European Patent Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Silver carbonate , Oxygen , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Formic acid ; rt

1.2 Reagents: Formic acid ; rt

Référence

- Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F, Journal of the American Chemical Society, 2021, 143(2), 687-692

Méthode de production 7

Conditions de réaction

1.1 Reagents: Silver carbonate , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Formic acid ; rt

1.2 Reagents: Formic acid ; rt

Référence

- Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F, ChemRxiv, 2020, 1, 1-6

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

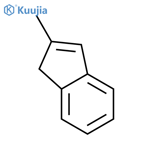

- 2-Methyl-1H-indene

- 2,3-Dihydro-1H-indene-2-carboxylic acid

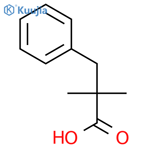

- 2,2-Dimethyl-3-phenylpropanoic acid

- 2,2-diacetyl-indane

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Littérature connexe

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid) Produits connexes

- 1273833-76-3(5-methyl-1-3-(trifluoromethyl)phenyl-1H-pyrazol-3-amine)

- 2640944-15-4(N-(3-Chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine)

- 2172319-57-0(2-ethyl-5-(propan-2-yl)-1,3-oxazinane)

- 190198-23-3(1-2-chloro-6-(1H-imidazol-1-yl)phenylethan-1-one)

- 1396857-47-8(N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide)

- 874289-38-0(Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-)

- 139296-65-4(4-chloro-6-propylpyrimidin-2-amine)

- 37825-77-7(4-Methoxy-3'-methylbenzhydrol)

- 1805809-37-3(3-(Chloromethyl)-4-nitrophenylhydrazine)

- 79151-35-2(Benzothiazolium,2-[(3,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-3-ethyl-, iodide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Pureté:99%/99%/99%/99%/99%

Quantité:250.0mg/500.0mg/1.0g/5.0g/10.0g

Prix ($):180.0/301.0/450.0/1351.0/2252.0